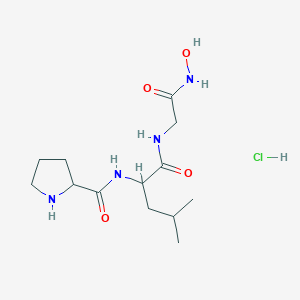![molecular formula C8H6N2O B040063 Imidazo[1,2-a]pyridine-6-carbaldehyde CAS No. 116355-16-9](/img/structure/B40063.png)
Imidazo[1,2-a]pyridine-6-carbaldehyde
Overview
Description
Imidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest due to its versatile applications in medicinal chemistry, material science, and organic synthesis .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been found to inhibit various tumor cell lines , suggesting that they may target proteins or pathways involved in cell proliferation.
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of applications of imidazo[1,2-a]pyridines in medicinal chemistry , it is likely that this compound affects multiple pathways
Result of Action
In vitro anticancer assays have shown that synthetic compounds related to Imidazo[1,2-a]pyridine-6-carbaldehyde exhibit submicromolar inhibitory activity against various tumor cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to the death of cancer cells.
Action Environment
The functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies suggest that the compound’s action could potentially be influenced by factors such as the presence of transition metals, oxygen levels, and light exposure.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-6-carbaldehyde plays a crucial role in biochemical reactions. It is involved in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Cellular Effects
Related compounds have shown to inhibit cell proliferation and prevent cell regeneration and metastatic transition
Molecular Mechanism
Related compounds have shown to bind and inhibit certain proteins, leading to their anti-cancer roles
Dosage Effects in Animal Models
Related compounds have shown significant reduction of bacterial load when treated with certain doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including imidazo[1,2-a]pyridine-6-carbaldehyde, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common approach involves the condensation of 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also amenable to functionalization via radical reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to an alcohol.
Major Products: The major products formed from these reactions include imidazo[1,2-a]pyridine-6-carboxylic acid, imidazo[1,2-a]pyridine-6-methanol, and various substituted derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-b]pyridazine
- Imidazo[1,2-a]pyrazine
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWYLKPRUHCLAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428180 | |
| Record name | Imidazo[1,2-a]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116355-16-9 | |
| Record name | Imidazo[1,2-a]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the described method for synthesizing imidazo[1,2-a]pyridine-6-carbaldehyde?
A1: The research highlights a novel, catalyst-controlled approach to synthesizing this compound derivatives []. This method offers several benefits:
- Regiodivergent Synthesis: By choosing either [RhCp*Cl2]2 or Pd(OAc)2 as the catalyst, researchers can selectively produce either 5-arylnaphtho[1',2':4,5]imidazo[1,2-a]pyridine-6-carbaldehydes or 1,7-diarylimidazo[5,1,2-cd]indolizine-6-carbaldehydes, respectively []. This control over regioselectivity is crucial for accessing diverse chemical structures.
- Broad Substrate Scope: The reaction tolerates a variety of substituents on both the 2-arylimidazo[1,2-a]pyridine and cinnamaldehyde starting materials, increasing its applicability [].
- Functional Group Tolerance: The reaction proceeds smoothly in the presence of various functional groups, simplifying synthetic planning and reducing the need for protecting group strategies [].
- High Yielding: The reported yields for the annulated products are good, making this a practical synthetic approach [].
- Versatile Aldehyde Functionality: The aldehyde group in the synthesized compounds serves as a versatile handle for further chemical transformations, enabling the creation of diverse libraries of compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)



